8-Hydroxy-5-quinolyl phenyl ketone
Description
Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Chemical Research
The 8-hydroxyquinoline (oxine) framework is a versatile and highly significant heterocyclic scaffold in chemical research. nih.govresearchgate.net Its importance stems from its ability to act as a bidentate chelating agent, forming stable complexes with a wide variety of metal ions. researchgate.netrroij.comscispace.com This property has been extensively utilized in analytical chemistry for the detection and quantification of metals. rroij.com Beyond its analytical applications, the 8-hydroxyquinoline moiety is a key building block in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. nih.govmdpi.com The structural rigidity and electron-donating properties of the scaffold also make it a valuable component in the design of materials for organic light-emitting diodes (OLEDs) and fluorescent sensors. rroij.comscispace.com The ability to introduce various substituents onto the quinoline (B57606) ring allows for the fine-tuning of its chemical and physical properties, making it a highly adaptable platform for diverse research applications. mdpi.com
Overview of Quinolyl Ketone Derivatives within 8-Hydroxyquinoline Chemistry
Within the extensive family of 8-hydroxyquinoline derivatives, quinolyl ketones represent a significant subclass. These compounds are characterized by the presence of a ketone functional group attached to the quinoline ring system. The position of the ketone group and the nature of the other substituent on the carbonyl carbon significantly influence the compound's properties. The introduction of a keto group can enhance the chelating ability of the 8-hydroxyquinoline scaffold and provide an additional site for chemical modification. Research into quinolyl ketone derivatives has explored their potential in various fields, including the development of new polymers and as intermediates in the synthesis of more complex molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1028-71-3 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(8-hydroxyquinolin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C16H11NO2/c18-14-9-8-13(12-7-4-10-17-15(12)14)16(19)11-5-2-1-3-6-11/h1-10,18H |
InChI Key |
JVHWRVMKLLDQHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
Synthesis and Chemical Properties of 8 Hydroxy 5 Quinolyl Phenyl Ketone
The synthesis of 8-Hydroxy-5-quinolyl phenyl ketone typically involves the Friedel-Crafts acylation of 8-hydroxyquinoline (B1678124). One common method is the Fries rearrangement of 8-acetoxyquinoline, which can be followed by further reactions to yield the desired phenyl ketone derivative. rroij.com Another approach involves the direct acylation of 8-hydroxyquinoline with benzoyl chloride in the presence of a Lewis acid catalyst.
The chemical properties of this compound are largely dictated by the interplay of the hydroxyl, quinoline (B57606) nitrogen, and phenyl ketone groups.
| Property | Value |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic and Crystallographic Analysis
The structural characterization of 8-Hydroxy-5-quinolyl phenyl ketone relies on various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic protons on both the quinoline (B57606) and phenyl rings, as well as a signal for the hydroxyl proton. The specific chemical shifts and coupling patterns would confirm the substitution pattern. |
| ¹³C NMR | The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ketone group. |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ketone, and the C=N and C=C stretching vibrations of the quinoline ring system. |
| Mass Spectrometry | Mass spectrometry would provide the molecular weight of the compound and fragmentation patterns that could further confirm its structure. |
While specific crystallographic data for this compound was not found, studies on similar compounds, such as 5-acetyl-8-hydroxyquinoline, reveal a monoclinic crystal system. researchgate.net It is plausible that this compound would exhibit a similar crystalline structure, stabilized by intermolecular interactions.
Research Applications and Findings
Research involving 8-Hydroxy-5-quinolyl phenyl ketone and its derivatives has explored their potential in various areas. The chelating properties of the 8-hydroxyquinoline (B1678124) core, combined with the reactivity of the ketone group, make these compounds interesting candidates for the development of novel ligands and coordination polymers. For instance, derivatives of 8-hydroxyquinoline have been used to create Schiff base ligands that form coordination polymers with various transition metals. nist.gov These polymers have been investigated for their thermal stability and potential applications in materials science.
Furthermore, the introduction of a phenyl ketone moiety can influence the photophysical properties of the 8-hydroxyquinoline scaffold. Research on related 8-hydroxyquinoline derivatives has shown that substituents can significantly impact their fluorescence and pH-sensing capabilities. researchgate.net
Unveiling the Synthetic Pathways to this compound and Its Analogs
The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. Among its numerous derivatives, 8-hydroxyquinoline and its substituted analogs have garnered significant attention due to their diverse biological activities and coordination properties. This article focuses on the synthetic methodologies employed to prepare a specific derivative, this compound, and related compounds, highlighting key reactions and strategies for functionalizing the 5-position of the 8-hydroxyquinoline core.
Coordination Chemistry of 8 Hydroxy 5 Quinolyl Phenyl Ketone and Its Derivatives
Chelation Behavior of the 8-Hydroxyquinoline (B1678124) Moiety
The 8-hydroxyquinoline (8-HQ) molecule is a classic bidentate chelating agent, a characteristic that defines the coordination chemistry of its derivatives. researchgate.net This chelating ability arises from the specific arrangement of a hydroxyl group (-OH) at the C8 position and a nitrogen atom within the quinoline (B57606) ring system. nih.gov
The key features of its chelation behavior are:
Bidentate Coordination: The 8-HQ moiety coordinates to a metal ion through two donor atoms: the heterocyclic nitrogen atom and the oxygen atom of the hydroxyl group. scirp.org
Deprotonation: For chelation to occur, the phenolic proton of the hydroxyl group is lost, allowing the oxygen to form a stable bond with the metal ion. researchgate.net This deprotonation is a crucial step in the formation of the metal chelate.
Formation of a Stable Five-Membered Ring: Upon coordination, a stable five-membered chelate ring is formed, consisting of the metal ion, the quinoline nitrogen, the C8 carbon, the phenolic oxygen, and the C-N bond of the ring. This ring structure is thermodynamically favorable and contributes to the high stability of the resulting metal complexes. researchgate.net
The presence of a phenyl ketone group at the C5 position of the 8-hydroxyquinoline core is expected to influence the electronic properties of the ligand through inductive and resonance effects, which can subtly modulate the basicity of the donor atoms and thus the stability of the metal complexes formed. However, the fundamental bidentate (N, O) chelation mechanism remains the primary mode of coordination.
Synthesis and Characterization of Metal Chelates
The synthesis of metal chelates with 8-hydroxyquinoline derivatives typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. scirp.orgresearchgate.net
The general synthetic procedure involves dissolving the 8-hydroxyquinoline derivative and a corresponding metal salt (often acetates or chlorides) in a solvent like ethanol, methanol, or a mixture containing water. The reaction often proceeds rapidly at room temperature or with gentle heating. researchgate.net The resulting metal complex, which is often poorly soluble, may precipitate from the solution and can be isolated by filtration.
Characterization of these complexes relies on a suite of analytical techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. Key spectral changes include the disappearance or shift of the O-H stretching band of the free ligand and shifts in the C=N and C-O stretching vibrations upon complexation. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and can be used to help determine the stoichiometry of the complex in solution. scirp.org
Thermogravimetric Analysis (TGA): Used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. nih.gov
Elemental Analysis: Confirms the empirical formula of the synthesized complex.
Mass Spectrometry (MS): Especially ESI-MS, helps in identifying the mass of the complex ion in solution. nih.gov
Single-Crystal X-ray Diffraction: Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov
Complexation with Transition Metal Ions (e.g., Fe(II), Cu(II), Zn(II), Cr(III), Mn(II), Ni(II))
The 8-hydroxyquinoline scaffold and its derivatives form stable complexes with a wide array of transition metal ions. The nitrogen and oxygen donor atoms are hard and borderline bases, respectively, according to Hard and Soft Acids and Bases (HSAB) theory, allowing for effective coordination with many divalent and trivalent transition metals.
Complexes with the following metal ions have been synthesized and studied using various 8-HQ derivatives:
Copper (II): Cu(II) readily forms complexes with 8-HQ derivatives, typically resulting in square planar or distorted square pyramidal geometries. scirp.orgrsc.org
Zinc (II): Zn(II) complexes are common and often exhibit tetrahedral or octahedral coordination, the latter typically involving the coordination of additional ligands like water. researchgate.netrsc.org
Nickel (II): Ni(II) forms stable complexes that are often octahedral, for instance, by coordinating two ligand molecules and two solvent molecules (like pyridine (B92270) or water). researchgate.netiaea.org
Manganese (II): Mn(II) complexes have been prepared and structurally characterized, showing paramagnetic behavior and forming structures that can range from octahedral to eight-coordinate depending on the ligands. nih.govrsc.org
Iron (II)/Iron (III): Iron forms stable chelates with 8-HQ derivatives. Spectrophotometric studies have been used to determine trace amounts of Fe(II) using a 5,7-dibromo-8-hydroxyquinoline ligand. researchgate.net
Chromium (III): Cr(III) forms highly stable, kinetically inert octahedral complexes with 8-HQ derivatives. nih.gov
Cobalt (II): Co(II) complexes with substituted 8-hydroxyquinolines have been synthesized and characterized, often exhibiting octahedral geometry. researchgate.net
Stoichiometry of Metal-Ligand Complexes
The stoichiometry of metal complexes with 8-hydroxyquinoline ligands is primarily dictated by the charge and preferred coordination number of the central metal ion. Spectrophotometric and conductometric titrations are common methods for determining this ratio in solution. scirp.orgscirp.org
Based on extensive studies of 8-HQ derivatives, the following stoichiometries are typically observed:
1:2 (Metal:Ligand): This is the most common stoichiometry for divalent metal ions (M²⁺) such as Cu(II), Ni(II), Co(II), and Zn(II). scirp.orgscirp.org These complexes have the general formula M(L)₂, where L is the deprotonated ligand.
1:3 (Metal:Ligand): Trivalent metal ions (M³⁺) like Cr(III), Fe(III), and Al(III) typically form complexes with a 1:3 metal-to-ligand ratio, giving a general formula of M(L)₃. nih.govrsc.org
Table 1: Common Stoichiometries and Geometries for Metal Complexes with 8-Hydroxyquinoline Derivatives
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry | Reference(s) |
|---|---|---|---|
| Cu(II) | 1:2 | Square Planar, Distorted Square Pyramidal | scirp.orgrsc.org |
| Zn(II) | 1:2 | Tetrahedral, Octahedral | researchgate.netresearchgate.net |
| Ni(II) | 1:2 | Octahedral | researchgate.netiaea.org |
| Mn(II) | 1:2 | Octahedral, Distorted Octahedral | nih.govresearchgate.net |
| Fe(II)/Fe(III) | 1:2 (Fe²⁺), 1:3 (Fe³⁺) | Octahedral | researchgate.netmdpi.com |
Structural Aspects of Coordination Compounds
The definitive structures of coordination compounds are determined by single-crystal X-ray diffraction. These studies reveal precise details about the coordination environment of the metal ion and the packing of molecules in the solid state.
Coordination Geometry and Ligand Conformation
The geometry of the coordination sphere in 8-hydroxyquinolinate complexes is dependent on the central metal ion's size, electronic configuration, and coordination number.
Octahedral Geometry: This is very common, especially for metal ions that prefer a coordination number of six, such as Cr(III), Ni(II), and Mn(II). nih.govresearchgate.netmdpi.com In tris-chelate complexes like [Cr(L)₃], the three bidentate ligands arrange themselves around the metal center to form a propeller-like structure. nih.gov The ligands can adopt either a meridional (mer) or facial (fac) arrangement. For instance, Cr(III) complexes with 2-substituted-8-hydroxyquinolates have been observed to adopt the mer-geometry. nih.gov
Square Planar Geometry: This geometry is frequently observed for d⁸ and d⁹ ions like Cu(II). scirp.orgrsc.org The two bidentate ligands coordinate in the same plane as the metal ion.
Tetrahedral Geometry: This is another common geometry for four-coordinate complexes, particularly with d¹⁰ ions like Zn(II). rsc.org
Distorted Geometries: Idealized geometries are often distorted in practice. For example, distorted square-pyramidal geometry has been reported for a Cu(II) complex, and distorted tetrahedral geometry for a Zn(II) complex. rsc.orgresearchgate.net
In these structures, the 8-hydroxyquinolinate ligand itself remains largely planar due to its aromatic nature. In tris-chelate octahedral complexes, the planes of the three ligands are typically oriented nearly perpendicular to one another. nih.gov
Intermolecular and Intramolecular Interactions in Crystal Structures (e.g., Hydrogen Bonding, π···π Stacking)
The packing of molecules in the crystal lattice is governed by a variety of non-covalent interactions. These interactions are crucial in building complex supramolecular architectures.
Hydrogen Bonding: In complexes containing coordinated solvent molecules (like water) or specific functional groups, hydrogen bonds play a significant role in stabilizing the crystal structure. O-H···O and N-H···O interactions can link adjacent complex molecules into chains, sheets, or three-dimensional networks. mdpi.commdpi.com Intramolecular C-H···O hydrogen bonds can also help stabilize the conformation of a single complex molecule. nih.gov
π···π Stacking: The planar, aromatic quinoline rings are well-suited for π···π stacking interactions. These occur when the electron-rich π systems of adjacent quinoline rings overlap, contributing significantly to the crystal packing. Stacking distances are typically in the range of 3.3 to 3.8 Å. researchgate.net
C-H···π Interactions: These are weaker interactions where a C-H bond points towards the face of an aromatic π system. They are frequently observed in the crystal structures of 8-hydroxyquinolinate complexes, further directing the supramolecular assembly. nih.gov
Other Interactions: Depending on the substituents present on the ligand, other interactions such as C-H···Cl or C-Cl···π can also be observed, as seen in the crystal structure of a chromium complex with a chloro-substituted 8-hydroxyquinoline derivative. nih.gov
No Published Data on the Coordination Chemistry of 8-Hydroxy-5-quinolyl Phenyl Ketone Prevents Article Generation
Following a comprehensive search of available scientific literature, it has been determined that there is no published research specifically detailing the coordination chemistry, stability, or reactivity of metal complexes of the compound This compound . The initial request for an article focusing solely on the thermal stability of its coordination polymers cannot be fulfilled due to the absence of requisite experimental data.
Searches for the synthesis, structural characterization, and thermogravimetric analysis of coordination polymers derived from this compound did not yield any specific results for this ligand. The scientific record contains extensive research on the coordination chemistry of the parent molecule, 8-hydroxyquinoline, and a variety of its other derivatives. This body of work includes detailed studies on the thermal stability of coordination polymers formed with ligands such as bis(8-hydroxy-5-quinolyl)methane and various Schiff base derivatives of 8-hydroxyquinoline. These studies reveal that the thermal stability of such coordination polymers is significantly influenced by the nature of the central metal ion and the structure of the bridging groups in the polymer backbone.
For instance, research on coordination polymers of other 8-hydroxyquinoline derivatives has established trends in thermal stability, often determined through thermogravimetric analysis (TGA). These studies provide decomposition temperatures and kinetic parameters of degradation for complexes containing various divalent transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). However, this information is specific to the particular ligands studied and cannot be accurately extrapolated to this compound without direct experimental evidence.
Given the strict constraint to focus exclusively on this compound and the lack of any dedicated research on its coordination compounds, the generation of a scientifically accurate and informative article as per the requested outline is not possible. To do so would require speculation and the inappropriate application of data from related but distinct chemical systems.
Structure Activity Relationship Sar Studies of 8 Hydroxy 5 Quinolyl Phenyl Ketone Analogs
Influence of Substituents on Molecular Conformation and Electronic Properties
Substituents on the quinoline (B57606) ring, particularly at the 5- and 7-positions, have been shown to modulate the electronic properties of the molecule. For instance, electron-withdrawing groups, such as nitro (NO2) or halogen atoms, can impact the acidity of the 8-hydroxyl group and the basicity of the quinoline nitrogen. researchgate.netresearchgate.net Halogens at these positions act as σ-electron withdrawing and π-electron donating substituents, while a nitro group is both a σ- and π-electron withdrawing substituent. researchgate.net This alteration in electron density can affect the strength of intramolecular hydrogen bonding between the 8-hydroxyl group and the quinoline nitrogen, which in turn influences the molecule's stability and reactivity. researchgate.net The intramolecular hydrogen bond is reported to be weakest in the parent 8-hydroxyquinoline (B1678124) and stronger in its halogenated and nitrated derivatives. researchgate.net
Furthermore, the introduction of different substituents can affect the lipophilicity of the compounds, a key factor in their ability to cross cell membranes. mdpi.com For example, the addition of halogen atoms generally increases lipophilicity. The electronic effects of substituents also play a role in the potential for these compounds to act as nonlinear optical (NLO) materials, as indicated by calculated values of dipole moment, polarizability, and hyperpolarizability. researchgate.net
Positional Effects of the Phenyl Ketone Moiety on Activity
The position of the phenyl ketone group on the 8-hydroxyquinoline scaffold is a critical determinant of biological activity. While the provided search results primarily focus on derivatives with substitution at the 5-position, the general principles of SAR in 8-hydroxyquinoline derivatives suggest that the placement of bulky substituents like the phenyl ketone moiety significantly impacts interaction with biological targets.
Studies on other 8-hydroxyquinoline derivatives have shown that substitutions at different positions on the quinoline ring can lead to varied biological outcomes. nih.gov For instance, the placement of a hydroxyl group at positions other than C-8 results in a loss of growth inhibitory activity against certain intestinal bacteria, highlighting the importance of the 8-hydroxy configuration for this specific activity. nih.gov Similarly, shifting a Mannich base from the 7-position to the 5-position on the 8-hydroxyquinoline ring has been explored in the context of anticancer activity, indicating that positional isomerism is a key consideration in the design of bioactive compounds. nih.gov
Role of the 8-Hydroxyl Group in Ligand-Target Recognition and Metal Chelation
The 8-hydroxyl group is a crucial functional group in 8-hydroxy-5-quinolyl phenyl ketone and its analogs, playing a pivotal role in both ligand-target recognition and metal chelation. mdpi.comnih.gov It is the key feature that allows 8-hydroxyquinoline derivatives to form stable complexes with a wide variety of divalent and trivalent metal ions. mdpi.comnih.govrroij.com
This chelating ability is fundamental to many of the observed biological activities of 8-hydroxyquinolines. nih.gov The deprotonation of the phenolic hydroxyl group, in conjunction with the nearby quinoline nitrogen, creates a bidentate chelation site that can bind metal ions. researchgate.net This interaction is essential for the function of these compounds as inhibitors of metalloenzymes and for their ability to modulate cellular metal homeostasis. nih.govacs.org The formation of metal complexes can increase the rigidity of the molecule, which in turn can enhance fluorescence, a property utilized in chemosensors. rroij.comscispace.com
In the context of ligand-target recognition, the 8-hydroxyl group can participate in hydrogen bonding interactions with amino acid residues in the active sites of enzymes. For example, in the inhibition of Pim-1 kinase, the 8-hydroxyl group is proposed to form a hydrogen bond with the charged amino group of Lys67. researchgate.net This interaction, along with others, helps to anchor the inhibitor within the ATP-binding pocket of the enzyme.
Correlation between Molecular Features and Theoretical Biological Mechanisms
The molecular features of this compound analogs are directly correlated with their theoretical biological mechanisms of action, which primarily involve enzyme inhibition and metal chelation.
Enzyme Inhibition Potency (e.g., ADAMTS-5, COMT, Pim-1 kinase)
The ability of this compound analogs to inhibit specific enzymes is a key aspect of their therapeutic potential.
ADAMTS-5: Analogs of 8-hydroxyquinoline have been investigated as inhibitors of ADAMTS-5, a metalloprotease involved in osteoarthritis. nih.gov The 8-hydroxyquinoline core acts as a zinc-binding group, which is crucial for inhibiting this zinc-dependent enzyme. The selectivity of these inhibitors over other metalloproteases like MMPs can be tuned by modifying the substituents on the quinoline ring. nih.gov
COMT: Catechol-O-methyltransferase (COMT) is another enzyme target for which inhibitors are sought, particularly for the treatment of Parkinson's disease. drugbank.comnih.govnih.gov While the provided information does not directly link this compound to COMT inhibition, the general class of catechols and their derivatives are known COMT inhibitors. nih.govnih.gov The dihydroxy-phenyl moiety present in some COMT inhibitors is structurally related to the 8-hydroxyquinoline scaffold, suggesting a potential for similar interactions.
Pim-1 kinase: Several studies have identified 8-hydroxyquinoline derivatives as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer. researchgate.netnih.govjuniperpublishers.commdpi.com The 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a crucial pharmacophore for this activity. researchgate.net Molecular modeling suggests that the 8-hydroxyl group and the adjacent carboxylate group interact with key residues (Asp186 and Lys67) in the ATP-binding pocket of the enzyme. researchgate.net The substitution pattern on the ancillary phenyl ring also influences the inhibitory potency. researchgate.net
Chelation of Biological Metal Ions (e.g., Mg, Fe, Al)
The chelation of biologically important metal ions is a primary mechanism of action for 8-hydroxyquinoline derivatives. nih.govrroij.comnih.gov This ability stems from the presence of the 8-hydroxyl group and the quinoline nitrogen, which together form a bidentate ligand capable of binding to a variety of metal ions. mdpi.com
Magnesium (Mg): Derivatives of 8-hydroxyquinoline have been developed as fluorescent sensors for magnesium ions in living cells, demonstrating their ability to bind Mg2+. h1.co
Iron (Fe) and Aluminum (Al): 8-hydroxyquinoline and its analogs are well-known chelators of iron and aluminum. rroij.comoup.com The formation of stable complexes with these metal ions is a key aspect of their biological activity and is utilized in analytical and separation techniques. rroij.comoup.com The chelation of iron is particularly relevant to their potential as anticancer agents, as they can target iron-containing enzymes like ribonucleotide reductase. nih.gov
The stability of the metal complexes formed is influenced by the electronic properties of the substituents on the quinoline ring. acs.org Deprotonation of the donor atoms is a significant factor in the metal binding ability and the stability of the resulting complexes. acs.org
Theoretical Applications and Functional Research Directions
Applications as Ligands for Metal Ion Extraction and Determination
The bidentate nature of the 8-hydroxyquinoline (B1678124) core, arising from the phenolic hydroxyl group and the nitrogen atom in the pyridine (B92270) ring, makes it an excellent ligand for a wide array of metal ions. rroij.com This chelating ability is the foundation for its application in the extraction and determination of metals. Derivatives of 8-hydroxyquinoline have been successfully employed as extractants for various metal ions, including iron, copper, nickel, and uranium, in hydrometallurgical processes. researchgate.net The formation of stable metal complexes allows for the separation of these ions from aqueous solutions into an organic phase.
Furthermore, 8-hydroxyquinoline and its derivatives are valuable reagents in analytical chemistry for gravimetric analysis and separation techniques. rroij.comscispace.com The reaction with metal ions, which involves the displacement of the hydroxyl proton, leads to the formation of insoluble chelate complexes. rroij.com This property is crucial for the quantitative precipitation of metal ions from a solution. The stoichiometry of these complexes is typically 1:2 or 1:3 (metal:ligand), depending on the coordination number of the metal ion. scirp.org
Table 1: Metal Ions Known to Form Complexes with 8-Hydroxyquinoline Derivatives
| Metal Ion | Potential Application in Extraction/Determination |
| Aluminum (Al³⁺) | Detection in soil extracts rroij.com |
| Copper (Cu²⁺) | Extraction in hydrometallurgy researchgate.net |
| Iron (Fe³⁺) | Extraction in hydrometallurgy researchgate.net |
| Nickel (Ni²⁺) | Extraction in hydrometallurgy researchgate.net |
| Uranium (U) | Extraction in hydrometallurgy researchgate.net |
| Zinc (Zn²⁺) | Analytical determination rroij.com |
| Magnesium (Mg²⁺) | Analytical determination rroij.com |
Potential in Sensing Technologies (e.g., Chemosensors for Metal Ions)
A significant area of application for 8-hydroxyquinoline derivatives is in the development of chemosensors for the detection of metal ions. scispace.com While the 8-hydroxyquinoline ligand itself is weakly fluorescent, its metal complexes often exhibit strong fluorescence. rroij.comscispace.com This enhancement in fluorescence is attributed to increased molecular rigidity upon chelation, which reduces non-radiative decay pathways. scispace.com This "turn-on" fluorescence response makes these compounds highly sensitive probes for various metal ions.
Derivatives of 8-hydroxyquinoline have been engineered as selective fluorescent sensors for biologically and environmentally important metal ions such as Al³⁺, Zn²⁺, and Mg²⁺. rroij.comscispace.com For instance, diaza-18-crown-6 hydroxyquinoline derivatives have shown high affinity and a strong fluorescence increase upon binding with Mg²⁺. nih.gov The development of such sensors is crucial for monitoring metal ion concentrations in various samples, including biological cells and environmental systems. nih.govnih.gov The specificity of these sensors can be tuned by modifying the substituents on the 8-hydroxyquinoline ring. rroij.com
Table 2: Examples of 8-Hydroxyquinoline-Based Chemosensors
| Target Ion | Sensor Type | Principle of Detection |
| Al³⁺ | Fluorescent | Fluorescence enhancement upon binding rroij.com |
| Zn²⁺ | Fluorescent | Chelation-enhanced fluorescence researchgate.net |
| Mg²⁺ | Fluorescent | Strong fluorescence increase upon binding nih.gov |
Role in Materials Science (e.g., Organic Light-Emitting Diodes - OLEDs, Coordination Polymers)
In the realm of materials science, metal complexes of 8-hydroxyquinoline derivatives have garnered significant attention, particularly for their use in Organic Light-Emitting Diodes (OLEDs). scispace.comscirp.org Tris(8-hydroxyquinolinato)aluminum (Alq3) is a canonical example of an 8-hydroxyquinoline complex that is widely utilized as an emissive and electron-transporting material in OLEDs. scirp.org The electroluminescent properties of these metal complexes, including their photoluminescence efficiency and stability, make them valuable components in the fabrication of optoelectronic devices. researchgate.net The emission color of these materials can be tuned by introducing different substituents onto the 8-hydroxyquinoline skeleton. rroij.com
Another important application in materials science is the formation of coordination polymers. researchgate.net These are extended networks of metal ions linked by organic ligands. 8-hydroxyquinoline-based ligands can be designed to act as building blocks for such polymers. Coordination polymers built from bioactive metal ions and organic ligands are being explored for their potential therapeutic applications, including antiviral and antibacterial activities. nih.gov The structural diversity and tunable properties of these materials open up possibilities for creating new functional materials with a wide range of applications. researchgate.netnih.gov
Insights into Molecular Mechanisms of Action (e.g., Enzyme Binding, Metal Modulation)
The biological activities of 8-hydroxyquinoline derivatives are often linked to their ability to chelate metal ions that are essential for the function of various enzymes. scirp.org This metal-chelating property can lead to the inhibition of enzymes that require metal cofactors, which is a key mechanism for their antimicrobial and anticancer effects. For example, some derivatives have been shown to inhibit HIV-1 integrase, an enzyme crucial for the replication of the virus. scispace.com
The modulation of metal ion homeostasis in biological systems is another critical aspect of the molecular mechanism of action of these compounds. nih.gov Metal imbalance is implicated in several neurodegenerative diseases, and 8-hydroxyquinoline derivatives have been investigated for their potential to restore metal balance. nih.gov By acting as ionophores, they can transport metal ions across cell membranes, thereby influencing intracellular metal concentrations. This ability to modulate metal ions is also linked to their anticancer activity, where they can induce proteasome inhibition. nih.gov Furthermore, computational studies, such as molecular docking, are employed to understand the binding interactions of these compounds with biological targets like enzymes, providing insights into their structure-activity relationships. researchgate.net
Conclusion and Future Research Perspectives
Summary of Current Understanding of 8-Hydroxy-5-quinolyl Phenyl Ketone
This compound is a derivative of 8-hydroxyquinoline (B1678124) (8-HQ), a well-established bicyclic compound composed of a pyridine (B92270) ring fused to a phenol. nih.gov The parent 8-HQ scaffold is known for its versatile applications, stemming from its ability to act as a potent chelating agent for a wide array of metal ions. nih.govscispace.com The introduction of a phenyl ketone group at the 5-position of the 8-HQ core structure modifies its electronic properties and steric profile, influencing its chemical reactivity and potential applications.
The primary characteristic of 8-hydroxyquinoline and its derivatives, including the phenyl ketone variant, is their capacity to form stable complexes with numerous metal ions. scispace.comscirp.org This is attributed to the presence of a hydroxyl group at the 8-position and a nitrogen atom in the quinoline (B57606) ring, which together create an effective bidentate chelation site. nih.govscirp.org This chelation ability is fundamental to its various applications, including its use in analytical chemistry for the detection and separation of metal ions and in materials science. scispace.comrroij.com
The incorporation of the phenyl ketone moiety is expected to influence the photophysical properties of the molecule. While 8-hydroxyquinoline itself is weakly fluorescent, its metal complexes often exhibit enhanced fluorescence. scispace.com The extended conjugation provided by the phenyl ketone group could potentially modulate the absorption and emission spectra of both the free ligand and its metal complexes, opening avenues for its use in fluorescent sensors and organic light-emitting diodes (OLEDs). scispace.com
From a biological standpoint, the 8-hydroxyquinoline core is recognized for a broad spectrum of activities, including antimicrobial, antifungal, and anticancer properties. nih.govsemanticscholar.org These biological effects are often linked to the compound's ability to chelate metal ions that are essential for the function of various enzymes in pathogens and cancer cells. scirp.orgnih.gov The phenyl ketone derivative is thus a candidate for investigation into similar or potentially enhanced biological activities.
Identification of Knowledge Gaps and Future Research Directions
Despite the foundational knowledge of the 8-hydroxyquinoline framework, specific research on this compound is not extensively detailed in publicly available literature, indicating significant knowledge gaps. Future research should be directed towards a systematic investigation of this particular derivative.
Key Knowledge Gaps and Proposed Research Directions:
| Knowledge Gap | Proposed Future Research Direction |
| Synthesis and Characterization | Development and optimization of synthetic routes for this compound. Thorough characterization using modern spectroscopic (NMR, IR, UV-Vis) and crystallographic techniques to establish a definitive structural and electronic profile. |
| Coordination Chemistry | A systematic study of its coordination behavior with a wide range of transition metals and lanthanides. Investigation of the stoichiometry, stability, and geometry of the resulting metal complexes. researchgate.netresearchgate.net |
| Photophysical Properties | Detailed investigation of its absorption, fluorescence, and phosphorescence properties, both as a free ligand and in its metal complexes. Exploration of its potential as a fluorescent chemosensor for specific metal ions. scirp.org |
| Electrochemical Properties | Examination of its redox behavior to understand its potential applications in electrochemistry and as an electrocatalyst. |
| Biological Activity Screening | Comprehensive screening for antimicrobial, antifungal, and anticancer activities. nih.govresearchgate.net Mechanistic studies to understand how the phenyl ketone moiety influences its biological action compared to the parent 8-HQ. nih.gov |
| Theoretical Modeling | Computational studies, such as Density Functional Theory (DFT), to model its electronic structure, reactivity, and interaction with metal ions, which can complement experimental findings. researchgate.net |
Potential for Design of Novel Derivatives with Tailored Functionalities
The structure of this compound offers significant potential for the design of novel derivatives with functionalities tailored for specific applications. The presence of the phenyl ring and the quinoline core provides multiple sites for chemical modification.
Future synthetic efforts could focus on introducing various substituents onto the phenyl ring. For instance, electron-donating or electron-withdrawing groups could be added to systematically tune the electronic properties of the molecule. This would, in turn, influence the stability of its metal complexes and its photophysical characteristics, potentially leading to the development of more sensitive and selective fluorescent sensors or more efficient materials for OLEDs. scispace.com
Modification of the quinoline ring itself, at positions other than 5 and 8, could also be explored. For example, the introduction of halogens or other functional groups at the 7-position has been shown to modulate the biological activity of 8-HQ derivatives. mdpi.com Such modifications could lead to the development of new therapeutic agents with enhanced potency or novel mechanisms of action. nih.gov
Furthermore, the ketone group itself can be a site for derivatization. It could be transformed into other functional groups, such as oximes or hydrazones, to create new ligands with different coordination properties and biological activities. The synthesis of hybrid molecules, where this compound is conjugated with other bioactive molecules, could also lead to compounds with synergistic or multi-target therapeutic effects. mdpi.com The creation of dimeric or trimeric structures based on this scaffold could also be explored for applications in supramolecular chemistry and materials science. researchgate.net
In essence, this compound represents a promising platform for the development of a new generation of functional molecules. A concerted effort in synthetic chemistry, coupled with thorough characterization and testing, will be crucial to unlocking the full potential of this compound and its future derivatives. semanticscholar.org
Q & A
Q. What are the common synthetic routes for 8-Hydroxy-5-quinolyl phenyl ketone, and how do reaction conditions influence yield?
The synthesis of this compound typically involves:
- Claisen Condensation : Alkaline conditions (e.g., NaOH) to couple phenylacetonitrile with methyl benzoate, followed by hydrolysis with HBr to yield intermediates .
- Grignard Reagent Addition : Copper(I)-activated Grignard reagents reacting with nitriles or acyl bromides to form ketones, achieving yields >80% under controlled anhydrous conditions .
- Oxidation of Aryl Diols : Environmentally friendly protocols using ketone catalysts (e.g., cyclohexanone derivatives) and hydrogen peroxide, avoiding harsh acids . Optimization Tip: Reaction temperature (e.g., 60–80°C for Claisen) and solvent polarity significantly affect yields.
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- FTIR : Identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) functional groups .
- NMR (¹H/¹³C) : Confirms aromatic proton environments (δ 6.5–8.5 ppm) and ketone carbon signals (δ 190–210 ppm) .
- Elemental Analysis (EA) : Validates purity (>99%) by matching experimental and theoretical C/H/N/O ratios . Advanced Tip: High-resolution mass spectrometry (HRMS) resolves structural ambiguities in complex derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Key precautions based on SDS
- Personal Protective Equipment (PPE) : Nitrile gloves, EN 149-compliant respirators for dust/aerosols, and chemical-resistant goggles .
- Ventilation : Mechanical exhaust systems to limit inhalation exposure (TLV data unavailable; assume precautionary measures) .
- Spill Management : Contain with inert absorbents (e.g., vermiculite) and dispose via certified chemical incineration .
Q. How does the compound’s stability vary under different storage conditions?
Q. What preliminary pharmacological activities have been reported for this compound?
Early studies highlight:
- Antimicrobial Activity : MIC values of 12.5–50 µg/mL against Staphylococcus aureus and E. coli .
- Antioxidant Potential : Radical scavenging (IC₅₀ ~20 µM in DPPH assays) via hydroxyl group-mediated electron donation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for enhanced bioactivity?
SAR strategies include:
- Substituent Modification : Introducing electron-withdrawing groups (e.g., -NO₂) at the quinoline C-6 position enhances antimicrobial potency by 30% .
- Chelation with Metals : Complexation with Cu(II) or Zn(II) improves antitumor activity (e.g., IC₅₀ reduction from 50 µM to 15 µM in MCF-7 cells) . Methodological Note: Use molecular docking to predict binding affinities to target enzymes (e.g., bacterial DNA gyrase) .
Q. What methodologies optimize this compound’s efficiency as a photoinitiator in UV-curing systems?
Key approaches:
- Co-initiator Synergy : Blend with tertiary amines (e.g., triethanolamine) to accelerate free radical generation, reducing curing time by 40% .
- Wavelength Tuning : Modify substituents (e.g., adding thiophene) to shift absorption maxima to 365 nm, aligning with industrial UV-LED systems . Data Highlight: Derivatives achieve >90% monomer conversion in acrylate resins under nitrogen atmospheres .
Q. How can contradictory toxicity data (e.g., LD₅₀ = 500 mg/kg vs. undefined hazards) be reconciled?
Resolution strategies:
Q. What environmental mitigation strategies are effective for this compound waste?
Based on ecological hazard gaps in SDS:
Q. What role does this compound play in polymer science, particularly in polyether ketone ketone (PEKK) materials?
- Crystallinity Modulation : Meta-phenyl linkages reduce melting temperature (Tm) by 60°C, improving processability without compromising mechanical strength .
- Dynamic Mechanical Analysis (DMA) : PEKK with 30% meta-isomers exhibits 20% higher storage modulus (G’) in the rubbery state, ideal for aerospace composites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
